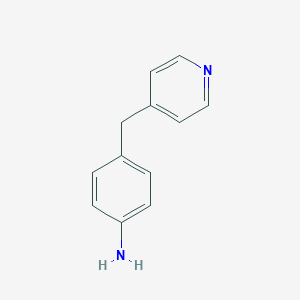

4-(4-Pyridylmethyl)aniline

Descripción general

Descripción

4-(4-Pyridylmethyl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(4-Pyridylmethyl)aniline, also known as N-(4-pyridylmethyl)aniline, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure features a pyridine ring, which is known for its diverse interactions in biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : CHN

- CAS Number : 27692-74-6

- Molecular Weight : 198.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Ion Channel Modulation : Research indicates that derivatives of pyridylmethyl anilines can act as inhibitors of ion channels, particularly in mosquito species like Aedes aegypti. These compounds disrupt the excretory functions in mosquitoes, potentially serving as insecticides against vector-borne diseases such as Zika and dengue fever .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections.

- Chelation Properties : The compound may also function as a chelating agent, binding to metal ions and potentially facilitating detoxification processes in biological systems. This property is particularly relevant in contexts such as heavy metal poisoning .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of Ae. aegypti | Disruption of ion channel function | |

| Antimicrobial effects | Inhibition of bacterial growth | |

| Metal ion chelation | Potential detoxification |

Case Study 1: Insecticidal Properties

A study focused on the synthesis and evaluation of novel pyridylmethyl anilines revealed that certain derivatives exhibited potent insecticidal activity against mosquito larvae. The mechanism was linked to their ability to inhibit the AeKir1 ion channel, crucial for maintaining ionic balance in mosquito renal tubules .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains showed that this compound could significantly reduce bacterial proliferation. The compound's activity was compared with standard antibiotics, indicating a promising role as an alternative antimicrobial agent.

Case Study 3: Environmental Applications

Research has explored the use of this compound as a chelating agent for heavy metals in contaminated environments. The compound's ability to bind with toxic metal ions suggests its potential utility in bioremediation strategies aimed at mitigating heavy metal pollution .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption with potential bioaccumulation risks due to its lipophilic nature. Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to adverse effects such as irritation to the respiratory system and skin .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Agents

Research has identified derivatives of 4-(4-Pyridylmethyl)aniline as promising inhibitors of the kinase insert domain receptor (KDR), which is associated with vascular endothelial growth factor (VEGF) in cancer progression. A study utilized molecular fragment replacement (MFR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to develop new KDR inhibitors. The study produced 44 new derivatives that exhibited potential as anticancer agents, demonstrating the compound's utility in drug design and optimization processes .

2. Mosquito Control

Another significant application of this compound derivatives is in the development of novel insecticides targeting mosquito-borne diseases such as Zika and dengue fever. A specific derivative was synthesized and characterized as an inhibitor of the Aedes aegypti Kir1 ion channel, showing enhanced potency compared to previous scaffolds. The compound's effectiveness in killing mosquito larvae underscores its potential as a vector control agent .

Antifungal Activity

Recent studies have investigated the antifungal properties of substituted 4-pyridylmethylene-4′-aniline Schiff bases against common fungal pathogens like Aspergillus niger and Candida albicans. Compounds derived from this scaffold exhibited significant antifungal activity, with some showing minimum inhibitory concentrations (MICs) comparable to standard antifungal treatments. This highlights the compound's potential for therapeutic applications against fungal infections .

Corrosion Inhibition

The compound has also been explored for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Studies indicate that this compound acts as a mixed-type inhibitor, effectively reducing corrosion rates. The mechanism involves adsorption on the metal surface, forming a protective layer that mitigates corrosive damage .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | KDR inhibitors for cancer treatment | Developed 44 new derivatives with promising activity |

| Vector Control | Insecticides against Aedes aegypti | Effective larvicidal activity; potential for disease control |

| Antifungal Activity | Treatment for fungal infections | Significant antifungal activity against Aspergillus and Candida |

| Corrosion Inhibition | Mild steel protection in acidic media | Acts as a mixed-type inhibitor, reducing corrosion rates |

Propiedades

IUPAC Name |

4-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXYYQHVDJMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308562 | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-74-6 | |

| Record name | 27692-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.